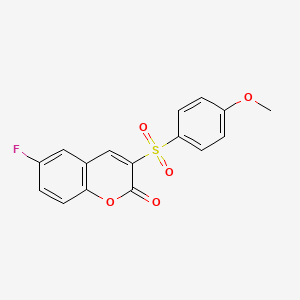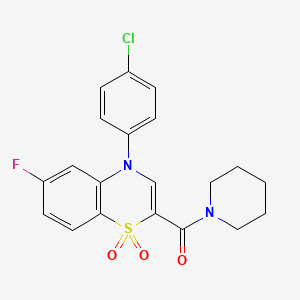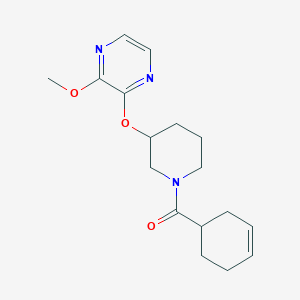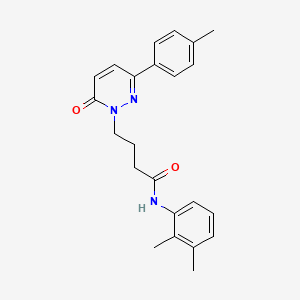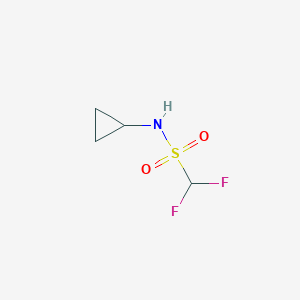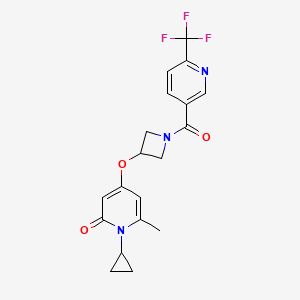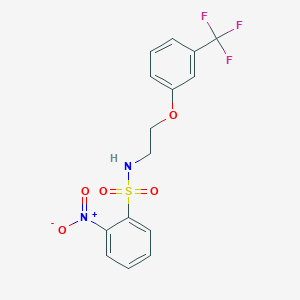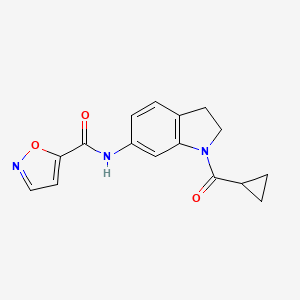![molecular formula C17H26N6O2S B2497352 2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide CAS No. 1147342-60-6](/img/structure/B2497352.png)
2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that engage in varied biological activities, prompting interest in their synthesis and the detailed study of their properties. While specific studies on this compound might be limited, research on similar compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds often involves multistep processes, including the use of sulfanyl and aminocyclopropane carboxylic acids as key intermediates. For example, the synthesis of sulfanyl-derivatives of 1-aminocyclopropanecarboxylic acids involves the preparation of oxazolones from chloromethylene oxazolone and mercaptans, followed by cyclopropanation and subsequent modifications (Clerici, Gelmi, & Pocar, 1999).
Molecular Structure Analysis
The molecular structure of compounds within this class is complex, often characterized by the presence of multiple heteroatoms and a cyclopropane ring, contributing to significant conformational rigidity and a distinct three-dimensional shape. X-ray diffraction techniques are commonly employed to ascertain the exact molecular configuration, aiding in understanding the compound's reactive sites and potential interactions (Şahin et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds can involve interactions through the triazole and sulfanyl groups, which may participate in various chemical reactions, including cycloadditions and substitutions. These reactions are pivotal for the synthesis of derivatives with enhanced or tailored biological activities. For instance, 1,2,3-triazole compounds have been synthesized for their antibacterial and antifungal activities, highlighting the chemical versatility of the triazole moiety (Wang, Wan, & Zhou, 2010).
Applications De Recherche Scientifique
Synthesis Methodologies
Research on related compounds reveals advancements in synthesis methodologies that could apply to the synthesis of "2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide". For example, Clerici et al. (1999) detailed a synthesis process for 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives, a method that could potentially be adapted for synthesizing closely related compounds Clerici, Gelmi, & Pocar, 1999.
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of related 1,2,3-triazole compounds have been investigated, suggesting potential biomedical applications. Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazoles and evaluated their antibacterial and antifungal activities, demonstrating promising antibacterial potency Wang, Wan, & Zhou, 2010.
Anticancer Activity
Research into the anticancer activities of triazinone derivatives, as explored by Saad and Moustafa (2011), highlights the potential of similar compounds in developing treatments or research tools in oncology. They synthesized S-glycosyl and S-alkyl derivatives showing significant in vitro anticancer activities Saad & Moustafa, 2011.
Novel Insecticides
The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, by Zhu et al. (2011), utilizing the sulfoximine group, provides a precedent for the development of insect control agents from complex organic compounds. This research could inform pest management strategies using derivatives of the compound Zhu et al., 2011.
Propriétés
IUPAC Name |
2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S/c1-10(2)17(4,9-18)20-15(25)11(3)26-16-22-21-14(12-5-6-12)23(16)8-7-13(19)24/h10-12H,5-8H2,1-4H3,(H2,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOQYZYEBDGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(N1CCC(=O)N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-carbamoylethyl)-5-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)
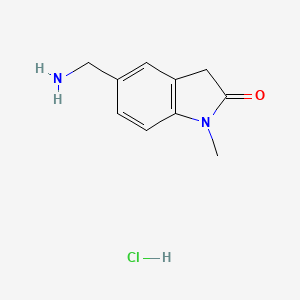
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
